7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the class of tetrahydroquinolines This compound is characterized by the presence of a nitro group at the 7th position and a trifluoroacetyl group at the 1st position of the tetrahydroquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline typically involves the nitration of 1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions . The reaction is highly exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance the safety and efficiency of the process. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoroacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Reduction of Nitro Group: 7-Amino-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline.
Substitution of Trifluoroacetyl Group: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The trifluoroacetyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets .
Comparison with Similar Compounds
- 2-Methyl-6-nitro-1,2,3,4-tetrahydroquinoline
- 6-Amino-2-methyl-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline
Comparison: 7-Nitro-1-trifluoroacetyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both a nitro group and a trifluoroacetyl group, which impart distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
40484-67-1 |
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Molecular Formula |
C11H9F3N2O3 |
Molecular Weight |
274.20 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(7-nitro-3,4-dihydro-2H-quinolin-1-yl)ethanone |
InChI |
InChI=1S/C11H9F3N2O3/c12-11(13,14)10(17)15-5-1-2-7-3-4-8(16(18)19)6-9(7)15/h3-4,6H,1-2,5H2 |
InChI Key |
OZJRMFRNQPISFN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=C(C=C2)[N+](=O)[O-])N(C1)C(=O)C(F)(F)F |
Origin of Product |
United States |
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